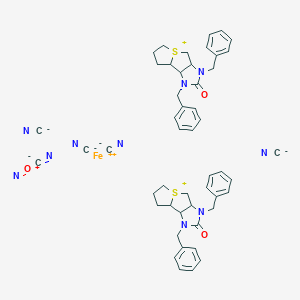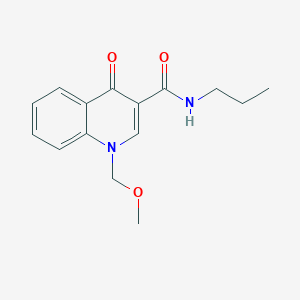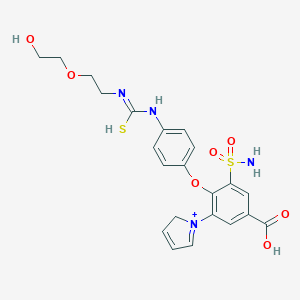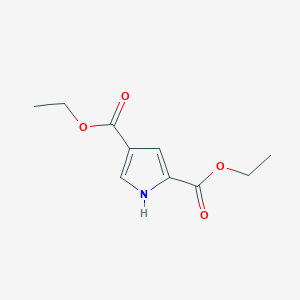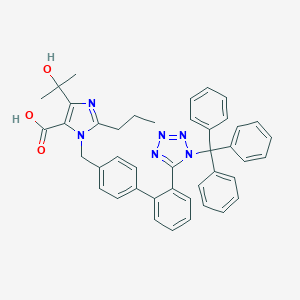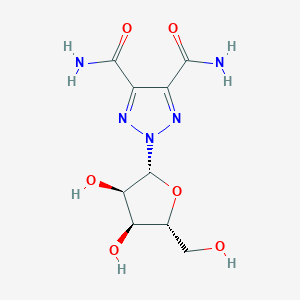
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide (RTCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic nucleoside analogue that has been shown to have several interesting properties, including antiviral and anticancer activity. In
Wissenschaftliche Forschungsanwendungen
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the development of antiviral drugs. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus.
In addition to its antiviral activity, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to have anticancer activity. It has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Wirkmechanismus
The mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is not fully understood, but it is thought to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to inhibit the activity of enzymes that are essential for viral replication, including the viral RNA polymerase and the viral protease.
Biochemische Und Physiologische Effekte
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of several different viruses, including hepatitis C virus, HIV, and herpes simplex virus. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of viral infections and cancer. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development.
One limitation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments and to develop it as a therapeutic agent. Additionally, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide may have off-target effects that could limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. One area of research is in the development of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide as a therapeutic agent for the treatment of viral infections and cancer. Further studies are needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in these applications.
Another area of research is in the development of new synthetic methods for the preparation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. This could lead to more efficient and cost-effective methods for the production of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide, which could make it more accessible for use in scientific research.
Conclusion:
In conclusion, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is a synthetic nucleoside analogue that has several potential applications in scientific research. It has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in lab experiments and clinical applications.
Synthesemethoden
The synthesis of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide involves a multistep process that begins with the reaction of ribose with sodium azide to form the corresponding azide derivative. This intermediate is then reacted with ethyl chloroformate to form the ribose carbonate intermediate. The final step involves the reaction of the ribose carbonate intermediate with 5-amino-1,2,3-triazole-4-carboxamide to form 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide.
Eigenschaften
CAS-Nummer |
123027-68-9 |
|---|---|
Produktname |
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
Molekularformel |
C9H13N5O6 |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C9H13N5O6/c10-7(18)3-4(8(11)19)13-14(12-3)9-6(17)5(16)2(1-15)20-9/h2,5-6,9,15-17H,1H2,(H2,10,18)(H2,11,19)/t2-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
KRZNZWRVNMUIIE-BNMXECBLSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
Andere CAS-Nummern |
123027-68-9 |
Synonyme |
2-beta-D-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide 2-BRTD 2-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)

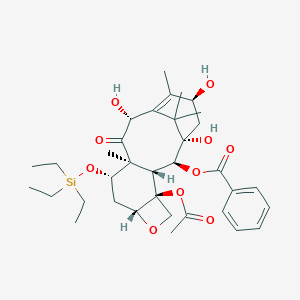


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
